Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Overview
Description
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active compounds, including tropane alkaloids
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities.
Mode of Action
Tropane alkaloids, which share a similar structure, are known to interact with various targets, leading to a range of biological effects .
Result of Action
Compounds with a similar structure have shown good nematicidal activities against meloidogyne incognita .
Biochemical Analysis
Biochemical Properties
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, which can have downstream effects on metabolic processes. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as it may accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound is often directed to particular compartments or organelles within the cell, such as the mitochondria or the nucleus . Targeting signals and post-translational modifications play a crucial role in directing this compound to these locations . The subcellular localization of this compound can enhance its interactions with specific biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
The synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The process often involves the use of chiral catalysts and reagents to achieve the desired stereoselectivity . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system . The compound’s unique structure allows it to interact with various biological targets, making it valuable for drug discovery and development .
Comparison with Similar Compounds
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is unique compared to other similar compounds due to its specific structural features and reactivity . Similar compounds include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester and exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane . These compounds share the same core structure but differ in their functional groups and overall reactivity . The unique properties of this compound make it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYDBXMMSEFTR-FGWVZKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129649 | |
Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273207-58-2 | |
Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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